molecular formula C17H22N8 B6474605 N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine CAS No. 2640819-44-7

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B6474605
CAS No.: 2640819-44-7
M. Wt: 338.4 g/mol
InChI Key: UCTXPHTYJVIDLA-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a synthetic small molecule provided for early-stage research and screening purposes. The compound features a complex structure with a molecular formula of C17H22N8 and a molecular weight of 338.4 g/mol . Its structure incorporates a pyrazolo[1,5-a]pyrazine core, a chemotype of significant interest in medicinal chemistry due to its potential to interact with various biological targets. Compounds based on the pyrazolo[1,5-a]pyrimidine and related scaffolds are actively investigated for their role as potent and selective kinase inhibitors . Specifically, such structures have shown promise as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase that is a key regulator of immune cell function . The overactivity of PI3Kδ is implicated in the pathogenesis of inflammatory and autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis . Consequently, this compound represents a valuable research tool for scientists exploring new therapeutic strategies in immunology and oncology. This product is intended for non-human research applications only. It is not designed, verified, or approved for human therapeutic or diagnostic use, or for any veterinary applications. Researchers handle this material at their own responsibility, in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-3-18-15-12-13(2)21-17(22-15)24-10-8-23(9-11-24)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTXPHTYJVIDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines-based compounds have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors. This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ absorption and emission behaviors.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions. This suggests that the compound might interfere with the synthesis of purine nucleotides, thereby affecting DNA and RNA synthesis.

Result of Action

Compounds with similar structures have shown significant inhibitory activity. This suggests that the compound might inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes.

Action Environment

The stability of similar compounds under exposure to extreme ph has been studied. This suggests that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Biological Activity

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC17H22N8
Molecular Weight338.4 g/mol
CAS Number2640819-44-7

The structure features a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazine moiety and a piperazine ring, which is known to enhance biological activity through various mechanisms.

This compound is hypothesized to exert its effects primarily through the inhibition of specific protein kinases. Protein kinases play crucial roles in cell signaling pathways that regulate cellular functions such as growth and differentiation. Inhibition of these kinases can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit AXL and c-MET kinases, both of which are implicated in tumor progression and metastasis .
  • Antimicrobial Activity : Similar derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities to this compound have shown significant inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (µM)References
BPUHeLa9.22 ± 0.17
6eH37Ra (TB)1.35 - 2.18

These findings indicate that the compound may possess promising anticancer properties, warranting further investigation into its efficacy and safety profile.

Antitubercular Activity

In a study focused on anti-tubercular agents, derivatives similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . The low IC50 values suggest that these compounds could be effective in treating tuberculosis with minimal toxicity to human cells.

Case Studies and Research Findings

Several research efforts have explored the biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Studies : A study highlighted the effectiveness of pyrazole derivatives in inhibiting cell growth in various cancer types, demonstrating their potential as chemotherapeutic agents .
  • Antimicrobial Efficacy : Research into related compounds has shown promising results against bacterial pathogens, indicating a broad spectrum of antimicrobial activity .
  • Cytotoxicity Assessments : Evaluations on human embryonic kidney (HEK293) cells indicated that many active compounds derived from this class are non-toxic at effective concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its pyrazolo[1,5-a]pyrazine-piperazine-pyrimidine scaffold. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (Target) Pyrimidin-4-amine Ethyl (C4), methyl (C6), pyrazolo-pyrazine-piperazine (C2) ~408.46* Predicted kinase inhibition (RET) due to pyrazolo-pyrazine motif
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine Benzylpiperazinyl (C6), 3-chloro-4-methoxyphenyl (C4), methyl (C1) 463.96 Enhanced solubility due to benzyl group; potential for CNS targeting
N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine Pyrimidin-4-amine Ethyl (C4), methyl (C6), thiadiazole-piperazine (C2) ~350.45* Thiadiazole enhances electron-withdrawing effects; possible antimicrobial activity
6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Pyrimidin-4-amine Dihydroisoquinoline (C6), pyrazole (C2), pyridin-2-yl (C4) ~373.44* Improved binding affinity to adenosine receptors due to pyridine substituent

*Calculated based on molecular formulae from evidence.

Key Differentiators

  • Electron-Deficient Core : The pyrazolo[1,5-a]pyrazine-piperazine system creates a planar, electron-deficient region, enhancing interactions with kinase ATP-binding pockets .
  • Substituent Flexibility : Unlike rigid analogues (e.g., 4-(prop-2-yn-1-yl)piperazin-1-amine ), the ethyl and methyl groups allow steric tuning for selective binding.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction times by 60% while maintaining yields >85%.

Enzymatic Resolution

Candida antarctica lipase B catalyzes kinetic resolution of racemic piperazine intermediates, achieving 98% ee (Patent PH12019550211B1) .

Q & A

Q. What are the key synthetic routes for constructing the pyrazolo[1,5-a]pyrazine and pyrimidine cores in this compound?

The pyrazolo[1,5-a]pyrazine moiety is typically synthesized via cyclization reactions. For example, hydrazine hydrate reacts with enamine intermediates under controlled conditions to yield aminopyrazoles, which can undergo further annulation with aldehydes or nitriles to form the pyrazolo[1,5-a]pyrimidine scaffold . The pyrimidine core is often built using nucleophilic substitution or cross-coupling reactions, such as reacting chloropyrimidines with piperazine derivatives under reflux in acetonitrile or dichloromethane .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine, piperazine, and pyrazolo[1,5-a]pyrazine rings. For example, methyl groups on pyrimidine appear as singlets (~δ 2.5 ppm), while piperazine protons resonate as multiplets (~δ 3.0–3.5 ppm) .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., molecular ion peaks matching calculated m/z values within ±0.1 Da) .

Advanced Research Questions

Q. How can solvent selection and reaction conditions impact the yield of the piperazine-pyrimidine coupling step?

Polar aprotic solvents like acetonitrile or DMF are preferred for nucleophilic substitution reactions due to their ability to stabilize transition states. For example, compound 8a (a structural analog) was synthesized in 74% yield using dry acetonitrile, while dichloromethane led to lower yields due to poor solubility of intermediates . Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) are often necessary for complete substitution .

Q. What computational methods are effective in optimizing the reaction pathway for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and identify energetically favorable pathways. For instance, ICReDD’s approach combines reaction path searches with machine learning to predict optimal conditions (e.g., catalysts, solvents) and reduce trial-and-error experimentation . Molecular docking studies may also guide functionalization to enhance bioactivity .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar compounds?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing a methyl group with a chloro substituent on the pyrimidine ring (as in 10b ) increased anti-inflammatory activity by 40% in murine models .
  • Dose-Response Studies : Ensure consistent assay protocols (e.g., IC₅₀ measurements under standardized conditions). Discrepancies may arise from variations in cell lines or enzyme isoforms (e.g., hCA I vs. hCA II inhibition in ) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings enhances metabolic stability by reducing oxidative metabolism. For example, a trifluoromethyl analog showed a 3-fold increase in half-life (t½) in hepatic microsome assays compared to its non-fluorinated counterpart . Additionally, modifying the piperazine substituents to bulky groups (e.g., 4-chlorophenyl) can sterically hinder cytochrome P450 interactions .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step between the pyrimidine and pyrazolo[1,5-a]pyrazine moieties?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper iodide can accelerate cross-coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 20% increase in analogous pyrazolo[3,4-d]pyrimidines) .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 7:3 to 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol or acetonitrile is preferred for high-purity crystals (melting points within 1–2°C of literature values, as in ) .

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